molecular formula C13H17N3S B5874351 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5874351
M. Wt: 247.36 g/mol
InChI Key: YHRSLOHHPAQMRY-UHFFFAOYSA-N
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Description

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazides in an alkaline medium. One common method includes the reaction of benzyl isothiocyanate with hydrazides, followed by cyclization with thiosemicarbazide . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of triazole compounds can effectively inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : Studies have shown that 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol displays significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also demonstrated antifungal efficacy against several fungal pathogens, outperforming some commercial antifungal agents .
Pathogen Activity Reference
Staphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Cancer Research

The thiol group in this compound is crucial for its anticancer properties. Research suggests that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Mechanism of Action : The compound's ability to interact with biological macromolecules enables it to disrupt cellular processes in cancer cells .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. It has shown effectiveness against plant pathogens that cause significant crop losses.

Fungal Pathogen Effectiveness Reference
Fusarium oxysporumHigh inhibition
Aspergillus nigerModerate inhibition

Plant Growth Regulation

Research indicates potential applications in enhancing plant growth and resistance to diseases when used as a growth regulator or protective agent against pathogens .

Synthesis and Testing

A study conducted by Mohammed et al. (2019) synthesized various triazole derivatives, including this compound, and tested their antibacterial properties against resistant strains of bacteria. Results showed that the compound had comparable efficacy to established antibiotics like ciprofloxacin .

In Vivo Studies

In vivo studies have demonstrated the compound's potential in reducing tumor sizes in animal models when administered alongside conventional chemotherapy agents . This highlights its possible role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and isobutyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development .

Biological Activity

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antibacterial and anticancer therapies. This article explores the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C13H17N3S
  • Molecular Weight : 247.36 g/mol
  • CAS Number : 675193-55-2

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, compounds with the triazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
5-Benzyl-4-isobutyl-4H-triazoleStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Studies have demonstrated that This compound shows notable selectivity against resistant strains of bacteria, such as Bacillus subtilis. The compound's mechanism of action is believed to involve inhibition of DNA-gyrase, a crucial enzyme for bacterial replication .

Anticancer Activity

The anticancer potential of triazole derivatives is also well-documented. A study focusing on similar compounds found that they exhibited cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
5-Benzyl-4-isobutyl-4H-triazoleIGR39 (Melanoma)22.3 ± 2.5
MDA-MB-231 (Breast Cancer)9.7 ± 1.6
Panc-1 (Pancreatic Carcinoma)26.2 ± 1.0

The selectivity of this compound towards cancer cells compared to normal fibroblasts suggests a promising therapeutic index . Furthermore, derivatives of this compound have been synthesized to enhance their selectivity and potency against specific cancer types.

The biological activity of triazoles is largely attributed to their ability to form hydrogen bonds and interact with biological receptors. The presence of the thiol group in This compound enhances its reactivity and potential interactions with cellular targets .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of triazole derivatives showed that those containing a benzyl group at the 4-position exhibited stronger antibacterial activity compared to other substituents . The study involved testing these compounds against various strains and analyzing their MIC values.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT assay. Results indicated that certain modifications to the triazole structure significantly increased their cytotoxicity against resistant strains .

Properties

IUPAC Name

3-benzyl-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRSLOHHPAQMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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